![molecular formula C23H34N2O5 B5641292 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)-5-methoxybenzamide](/img/structure/B5641292.png)
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)-5-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including structural modifications and substitutions. For instance, structural modifications on the amide bond and alkyl chain of benzamide derivatives can influence receptor affinity, as seen in derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Perrone et al., 2000).
Molecular Structure Analysis
Molecular structure plays a crucial role in the biological activity of these compounds. For example, the piperidine ring often adopts specific conformations that are critical for binding to target receptors. The structural arrangement can include intra and intermolecular hydrogen bonds and various other interactions that stabilize the molecule (Karthik et al., 2021).
Chemical Reactions and Properties
Compounds similar to "2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)-5-methoxybenzamide" participate in a variety of chemical reactions. For instance, reductive chemistry plays a significant role in the activity and synthesis of related compounds. The reduction of nitro groups to amines or hydroxylamines in certain benzamide derivatives is a critical step that affects their biological activities (Palmer et al., 1995).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability under various conditions are essential for understanding how these compounds behave in different environments. Thermal analysis can reveal stability ranges and degradation patterns, which are crucial for storage and application (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, binding affinity to receptors, and interaction with other molecules, define the potential applications of these compounds. For example, the ability of benzamide derivatives to bind selectively to dopamine receptors can be influenced by minor changes in their structure, affecting their potential use in medical applications (Perrone et al., 2000).
properties
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1,4-dioxan-2-ylmethyl)-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O5/c1-27-19-6-7-22(21(14-19)23(26)24-15-20-16-28-12-13-29-20)30-18-8-10-25(11-9-18)17-4-2-3-5-17/h6-7,14,17-18,20H,2-5,8-13,15-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMKTVRNLIXEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)NCC4COCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1,4-dioxan-2-ylmethyl)-5-methoxybenzamide |
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